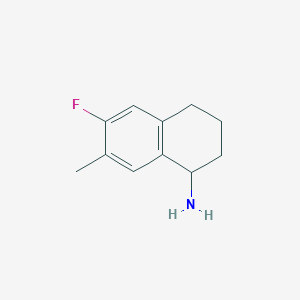

6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative with a methyl substituent at the 7-position and an amine group at the 1-position. The fluorine atom and methyl group likely influence its electronic properties, lipophilicity, and metabolic stability, which are critical for drug-like behavior .

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

6-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14FN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3 |

InChI Key |

DABYNIKJFUHLDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCCC2N)C=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one.

Reduction: The ketone group in the starting material is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or an amine source under catalytic hydrogenation conditions.

Industrial Production Methods

Industrial production methods for 6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, and other oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: NaOCH3, sodium hydride (NaH), and other nucleophiles.

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1601274-46-7)

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1267436-33-8)

- Structure : Replaces the 7-methyl group with a methoxy group and introduces fluorine at the 5-position.

- Synthesis: Prepared via enantioselective methods; used in antineoplastic research.

Sertraline [(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine]

- Structure : Features a dichlorophenyl group at the 4-position and an N-methylamine.

- Activity : Potent SSRI (selective serotonin reuptake inhibitor) for depression and anxiety disorders. The dichlorophenyl group is critical for serotonin transporter affinity, while the methylamine enhances bioavailability .

- Comparison : Unlike sertraline, 6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine lacks the dichlorophenyl moiety, suggesting divergent pharmacological targets.

trans-4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines

- Examples : Cyclohexyl (5l), cyclooctyl (5m), biphenyl (5n), and chlorophenyl (5o) derivatives.

- Synthesis : Yields range from 58% (5m) to 70% (5n). Crystalline solids (e.g., 5l, mp 137–139°C) vs. oils (e.g., 5m) highlight how bulky substituents affect crystallinity.

- Relevance : The N,N-dimethylamine group in these compounds contrasts with the primary amine in the target compound, which may influence receptor binding kinetics .

Halogen and Functional Group Variations

(R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1257526-91-2)

7-Methoxy Derivatives

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.